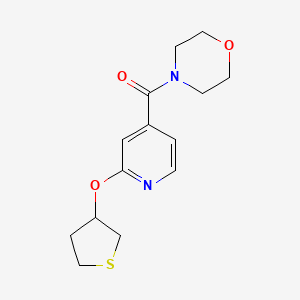

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTTM and has a unique chemical structure that makes it attractive for use in different areas of research.

Scientific Research Applications

Anti-Cancer and Anti-Microbial Agents

“Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone” has been used in the synthesis of new Morpholino-Thieno [2,3-c] [2,7]Naphthyridines, which have shown promising results as anti-cancer and anti-microbial agents . Some of these compounds have demonstrated anticancer activity in liver and breast cancer cells .

Blocking Protein Synthesis

Morpholino oligos, which are uncharged molecules for blocking sites on RNA, are commonly used to prevent a particular protein from being made in an organism or cell culture . This property can be utilized in various research applications, including the study of gene function and the development of therapeutic strategies for genetic disorders .

Modifying Pre-mRNA Splicing

Morpholino oligos can bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, thereby altering splicing . This can be used to study the role of alternative splicing in gene expression and disease, and to develop therapeutics that target splicing .

Inhibiting miRNA Maturation and Activity

Morpholino oligos can bind to precursors of miRNA, inhibiting the maturation of the miRNA . They can also bind to mature miRNA, inhibiting the activity of the miRNA . This can be used to study the role of miRNAs in gene regulation and disease, and to develop therapeutics that target miRNAs .

Protein Kinase Inhibitors

The compound “(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone”, which is structurally similar to “Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone”, has been used in the synthesis of protein kinase inhibitors . Given the structural similarity, it is possible that “Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone” could also be used in the development of new protein kinase inhibitors .

Blocking Ribosome Assembly

Morpholino oligos can block ribosome assembly and stop translation of a protein from an mRNA . This can be used to study the role of specific proteins in cellular processes and disease, and to develop therapeutics that target protein synthesis .

Mechanism of Action

Target of Action

Similar compounds, such as 2,7-naphthyridines derivatives, have been studied for their biological properties . These compounds have shown a broad spectrum of biological activities, including antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic effects .

Mode of Action

It’s worth noting that similar compounds have shown to interact with multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

Related compounds have been found to impact a variety of biological pathways, contributing to their diverse biological activities .

Result of Action

Similar compounds have shown antimicrobial activity against a variety of bacterial and fungal strains, and some of these compounds have shown anticancer activity in liver and cells of breast cancer .

properties

IUPAC Name |

morpholin-4-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-3-15-13(9-11)19-12-2-8-20-10-12/h1,3,9,12H,2,4-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTSGRZWOHAKFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)

![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)

![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)